molecular formula C7H9N3O B12970977 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Cat. No.: B12970977
M. Wt: 151.17 g/mol
InChI Key: VAXHHGCCOXDFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group, an oxo group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to introduce the carboximidamide group. Common reagents used in this synthesis include ammonia or amines under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-methyl-2-oxopyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-10-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H3,8,9)

InChI Key

VAXHHGCCOXDFEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.